molecular formula C32H34Cl4N8O2 B8216116 2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide;tetrahydrochloride

2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide;tetrahydrochloride

Cat. No.: B8216116
M. Wt: 704.5 g/mol
InChI Key: ADRCMNUIKDHGQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DB2115 (tertahydrochloride) is a potent inhibitor of the myeloid master regulator PU.1. This compound has shown significant potential in cancer research, particularly in the study of hematologic cancers such as leukemia. It is also being explored for its potential in treating other conditions associated with PU.1 dysfunction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DB2115 (tertahydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route is proprietary and can be found in patent WO2017223260A1 .

Industrial Production Methods

Industrial production of DB2115 (tertahydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and crystallized to achieve the desired quality for research purposes .

Chemical Reactions Analysis

Types of Reactions

DB2115 (tertahydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of DB2115 (tertahydrochloride) with modified functional groups, which can be used for further research and development .

Scientific Research Applications

DB2115 (tertahydrochloride) has a wide range of scientific research applications, including:

    Cancer Research: It is used to study hematologic cancers such as leukemia and other cancers associated with PU.1 dysfunction.

    Biology: The compound is used to investigate the role of PU.1 in various biological processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating diseases related to PU.1 dysfunction.

    Industry: DB2115 (tertahydrochloride) is used in the development of new drugs and therapeutic agents .

Mechanism of Action

DB2115 (tertahydrochloride) exerts its effects by inhibiting the myeloid master regulator PU.1. This inhibition disrupts the interaction of PU.1 with target gene promoters, leading to the downregulation of canonical PU.1 transcriptional targets. This mechanism is particularly effective in cancer cells, where PU.1 dysfunction is a common feature .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DB2115 (tertahydrochloride) stands out due to its high potency and specificity in inhibiting PU.1. Its unique structure allows for effective interaction with PU.1, making it a valuable tool in cancer research and other studies related to PU.1 dysfunction .

Properties

IUPAC Name

2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide;tetrahydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N8O2.4ClH/c33-29(34)21-7-13-25-27(17-21)39-31(37-25)19-3-9-23(10-4-19)41-15-1-2-16-42-24-11-5-20(6-12-24)32-38-26-14-8-22(30(35)36)18-28(26)40-32;;;;/h3-14,17-18H,1-2,15-16H2,(H3,33,34)(H3,35,36)(H,37,39)(H,38,40);4*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRCMNUIKDHGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=N)N)OCCCCOC4=CC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)C(=N)N.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34Cl4N8O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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